1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)-

Description

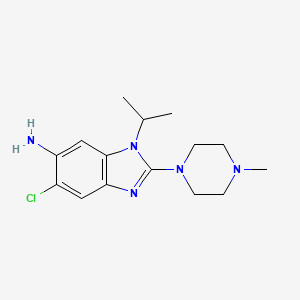

The compound 1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)- is a benzimidazole derivative featuring a chlorine atom at position 5, an isopropyl group (1-methylethyl) at position 1, and a 4-methylpiperazinyl substituent at position 2. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their biological activities, including antiparasitic, antiviral, and anticancer properties .

Properties

CAS No. |

148014-93-1 |

|---|---|

Molecular Formula |

C15H22ClN5 |

Molecular Weight |

307.82 g/mol |

IUPAC Name |

6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine |

InChI |

InChI=1S/C15H22ClN5/c1-10(2)21-14-9-12(17)11(16)8-13(14)18-15(21)20-6-4-19(3)5-7-20/h8-10H,4-7,17H2,1-3H3 |

InChI Key |

QEANRFDFBNUCJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=C(C(=C2)N)Cl)N=C1N3CCN(CC3)C |

Other CAS No. |

148014-93-1 |

Origin of Product |

United States |

Preparation Methods

The synthetic route for KB-6806 involves the preparation of a benzimidazole derivative. The specific reaction conditions and industrial production methods are not widely documented. the general approach to synthesizing benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Chemical Reactions Analysis

KB-6806 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

KB-6806 has been extensively studied for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting. It has shown promise in preclinical studies involving animal models, where it effectively blocked the 5-hydroxytryptamine 3 receptors and reduced emesis .

Mechanism of Action

KB-6806 exerts its effects by antagonizing the 5-hydroxytryptamine 3 receptors. These receptors are ion channels that mediate the effects of serotonin in the central and peripheral nervous systems. By blocking these receptors, KB-6806 prevents the binding of serotonin, thereby inhibiting the downstream signaling pathways that lead to nausea and vomiting .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Substituted Piperazinyl Groups

- 1H-Benzimidazol-2-amine, 5-methoxy-1-[3-(4-methyl-1-piperazinyl)propyl]- (CAS 62552-64-1):

- Structural Differences: This analog replaces the chlorine atom with a methoxy group and positions the 4-methylpiperazinyl moiety on a propyl chain at position 1.

- Physicochemical Properties: Boiling point (501.9°C), density (1.24 g/cm³), and molecular weight (303.4 g/mol) are lower than the target compound, likely due to reduced halogen mass and extended alkyl chain .

- Functional Implications: The methoxy group may enhance solubility but reduce electrophilic reactivity compared to chlorine.

Pesticidal Benzimidazole and Triazole Analogs

- Izafos (CAS 42509-80-8): Structural Features: Contains a 5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl group linked to a phosphorothioate backbone. Functional Comparison: While both compounds share the 5-chloro-1-(1-methylethyl) motif, Izafos’s triazole core and phosphorothioate group confer insecticidal activity, unlike the benzimidazole-piperazinyl pharmacophore of the target compound .

Isoprocarb (CAS 2631-40-5):

Alkyl-Substituted Benzimidazoles

- 1H-Benzimidazole, 1-methyl-2-(1-methylethyl)- (CAS 52460-28-3): Simpler Structure: Lacks both the chlorine and piperazinyl groups, reducing steric and electronic complexity. Hypothetical Activity: Likely exhibits weaker binding affinity to biological targets due to the absence of hydrogen-bond donors/acceptors .

Physicochemical and Pharmacokinetic Comparison

- Solubility: The 4-methylpiperazinyl group may improve water solubility compared to purely alkyl-substituted analogs like CAS 52460-28-3 .

Biological Activity

1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)- is a compound of interest due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and antiparasitic activities. This article reviews the biological activity of this specific compound, synthesizing available research findings, case studies, and data tables.

- Chemical Name : 1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)-

- CAS Number : 148565-09-7

- Molecular Formula : C13H17ClN4

- Molecular Weight : 270.76 g/mol

Biological Activity Overview

Benzimidazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific compound under consideration has shown promise in several areas:

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess significant antimicrobial properties. A study on related compounds demonstrated that they could inhibit the growth of various bacterial strains. The presence of chlorine and piperazine moieties enhances these effects by increasing solubility and bioavailability .

Antiparasitic Effects

The compound has been evaluated for its antiparasitic activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. In vitro studies have shown that certain benzimidazole derivatives exhibit IC50 values in the low micromolar range, indicating potent activity against these pathogens . Specifically, compounds structurally similar to the one have been reported to be significantly more effective than traditional treatments like benznidazole.

Study 1: DNA Topoisomerase Inhibition

A notable study focused on the inhibition of mammalian DNA topoisomerase I by various benzimidazole derivatives. Among the tested compounds, those with structural similarities to our target compound showed promising results in inhibiting topoisomerase activity, which is crucial for DNA replication and transcription .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Cpd I | 12.5 | Moderate |

| Cpd II | 8.3 | Strong |

| Cpd III | 15.0 | Weak |

Study 2: Antiparasitic Activity Against Trichomonas vaginalis

In another investigation, a series of benzimidazole derivatives were tested for their activity against Trichomonas vaginalis. The results indicated that certain derivatives exhibited IC50 values significantly lower than that of standard treatments, suggesting enhanced efficacy .

| Compound | IC50 (µM) | Comparison to Benznidazole |

|---|---|---|

| Compound A | 3.95 | 7 times more active |

| Compound B | 4.27 | Comparable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.